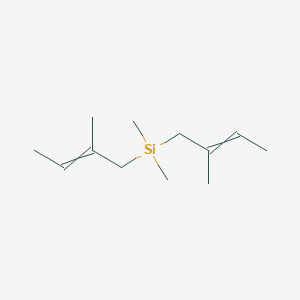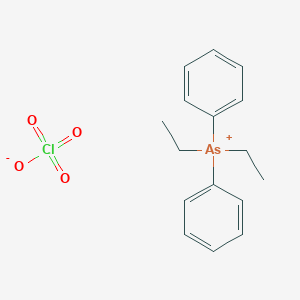
Diethyl(diphenyl)arsanium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(diphenyl)arsanium perchlorate is an organoarsenic compound with the molecular formula C_14H_16AsClO_4. It is known for its unique chemical properties and potential applications in various fields of scientific research. This compound is characterized by the presence of an arsonium ion, which is a positively charged arsenic atom bonded to organic groups, and a perchlorate ion, which is a negatively charged ion containing chlorine and oxygen.
Méthodes De Préparation
The synthesis of diethyl(diphenyl)arsanium perchlorate typically involves the reaction of diethyl(diphenyl)arsine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{(C}_2\text{H}_5)_2\text{As(C}_6\text{H}_5)_2 + \text{HClO}_4 \rightarrow \text{(C}_2\text{H}_5)_2\text{As(C}_6\text{H}_5)_2\text{ClO}_4 ]
In industrial settings, the production of this compound may involve more advanced techniques and equipment to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the best results.
Analyse Des Réactions Chimiques
Diethyl(diphenyl)arsanium perchlorate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions are:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2). The major products formed from these reactions are typically arsenic oxides and other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4). The products of these reactions are usually the corresponding reduced arsenic compounds.
Substitution: The compound can undergo substitution reactions with various nucleophiles, such as halides or amines, leading to the formation of new organoarsenic compounds.
Applications De Recherche Scientifique
Diethyl(diphenyl)arsanium perchlorate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of diethyl(diphenyl)arsanium perchlorate involves its interaction with molecular targets and pathways within cells. The arsonium ion can interact with cellular components, leading to changes in cellular function and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can affect enzyme activity, gene expression, and other cellular processes.
Comparaison Avec Des Composés Similaires
Diethyl(diphenyl)arsanium perchlorate can be compared with other organoarsenic compounds, such as triphenylarsine and dimethylarsinic acid. These compounds share some similarities in their chemical structure and reactivity but also have unique properties that make them suitable for different applications. For example, triphenylarsine is commonly used as a ligand in coordination chemistry, while dimethylarsinic acid is studied for its potential toxicological effects.
Similar compounds include:
- Triphenylarsine
- Dimethylarsinic acid
- Arsenic trioxide
Each of these compounds has distinct properties and applications, highlighting the versatility and uniqueness of this compound in scientific research.
Propriétés
Numéro CAS |
62858-43-9 |
|---|---|
Formule moléculaire |
C16H20AsClO4 |
Poids moléculaire |
386.70 g/mol |
Nom IUPAC |
diethyl(diphenyl)arsanium;perchlorate |
InChI |
InChI=1S/C16H20As.ClHO4/c1-3-17(4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16;2-1(3,4)5/h5-14H,3-4H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
ZCZIRFQNPPUXOZ-UHFFFAOYSA-M |
SMILES canonique |
CC[As+](CC)(C1=CC=CC=C1)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


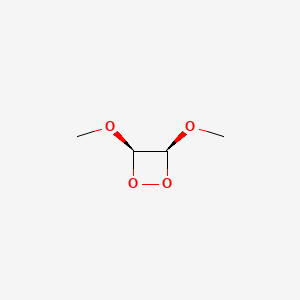

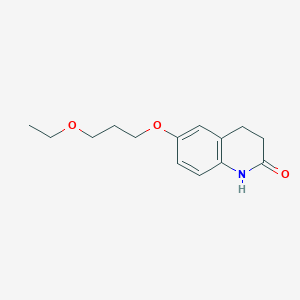
![1-Bromo-4-{[(2-methylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14508742.png)
![2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine](/img/structure/B14508751.png)
![4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile](/img/structure/B14508759.png)
![4-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]morpholine](/img/structure/B14508763.png)



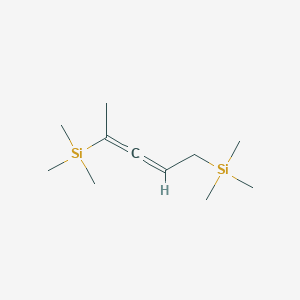
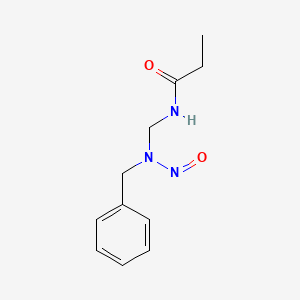
![Dimethyl {[(4-methylphenyl)sulfanyl]methyl}phosphonate](/img/structure/B14508798.png)
